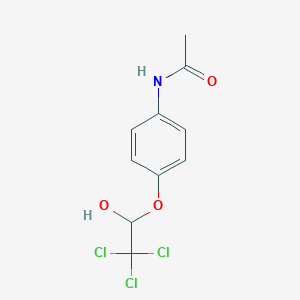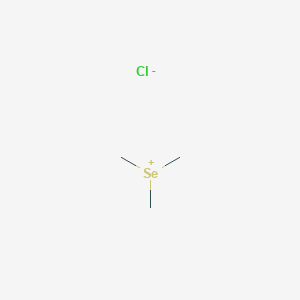
Trimethylselenonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylselenonium chloride: is an organoselenium compound with the chemical formula (CH₃)₃SeCl It is a member of the selenonium salts, which are characterized by the presence of a positively charged selenium atom bonded to three methyl groups and a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylselenonium chloride can be synthesized through the reaction of trimethylselenonium iodide with silver chloride. The reaction typically occurs in an aqueous medium and involves the exchange of the iodide ion with the chloride ion to form the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trimethylselenonium chloride can undergo oxidation reactions, where the selenium atom is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the selenium atom is reduced to lower oxidation states.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are commonly employed.
Major Products:
Oxidation: Products may include selenoxides or selenones.
Reduction: Products may include selenides or elemental selenium.
Substitution: Products depend on the nucleophile used, resulting in various selenonium derivatives.
Scientific Research Applications
Chemistry: Trimethylselenonium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of other organoselenium compounds.
Biology and Medicine: The compound has potential applications in biological studies due to its ability to interact with biological molecules. It is studied for its role in redox biology and its potential antioxidant properties.
Industry: In the industrial sector, selenonium, trimethyl-, chloride is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of selenonium, trimethyl-, chloride involves its interaction with various molecular targets. The positively charged selenium atom can form bonds with nucleophilic sites on biological molecules, influencing their structure and function. This interaction can affect cellular redox states, enzyme activities, and other biochemical pathways.
Comparison with Similar Compounds
Selenomethionine: An organoselenium compound found in biological systems, used as a dietary supplement.
Selenium dioxide: An inorganic selenium compound used in various industrial applications.
Uniqueness: Trimethylselenonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
Properties
CAS No. |
18987-38-7 |
|---|---|
Molecular Formula |
C3H9ClSe |
Molecular Weight |
159.53 g/mol |
IUPAC Name |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
Canonical SMILES |
C[Se+](C)C.[Cl-] |
Related CAS |
25930-79-4 (Parent) |
Synonyms |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


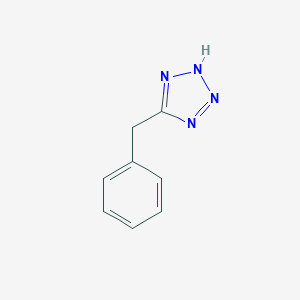
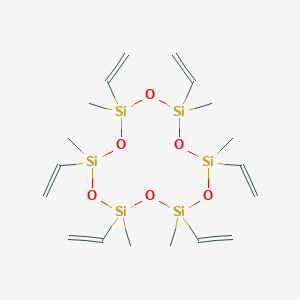
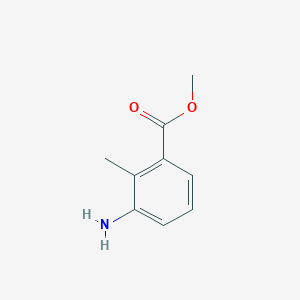
![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)
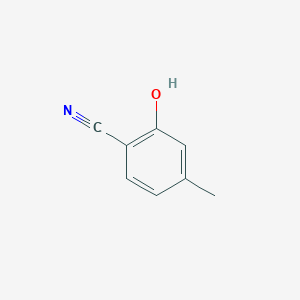

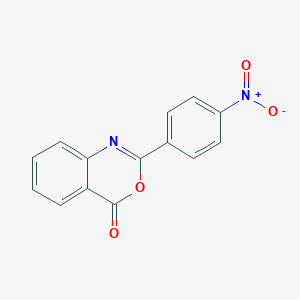
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
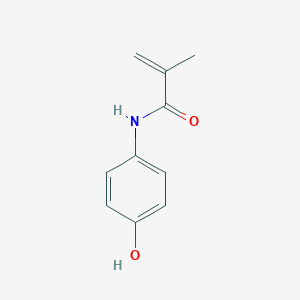
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)


